Indole-7-boronic acid
Overview
Description
Indole-7-boronic acid is a compound that belongs to the class of indole derivatives, which are known for their significant biological and chemical properties. Indole itself is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole-7-boronic acid typically involves the halide-to-lithium exchange reaction. For instance, 7-bromoindole can be treated with n-butyllithium (n-BuLi) followed by the addition of triisopropyl borate to yield this compound . This method is preferred due to its simplicity and efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale halide-to-lithium exchange reactions followed by boronation. The use of palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, is also common in industrial settings for the synthesis of boronic acids .
Chemical Reactions Analysis
Types of Reactions: Indole-7-boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to boronic esters or boronic acids.
Reduction: Formation of boranes.
Substitution: Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3).
Major Products:
Oxidation: Boronic esters.
Reduction: Boranes.
Substitution: Various substituted indoles.
Scientific Research Applications
Indole-7-boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of indole-7-boronic acid involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, making it useful in sensing applications and as a biological probe . In medicinal chemistry, its mechanism often involves the inhibition of specific enzymes or receptors, leading to its therapeutic effects .
Comparison with Similar Compounds
- Indole-3-boronic acid
- Indole-5-boronic acid
- Phenylboronic acid
- Pyridine-3-boronic acid
Comparison: Indole-7-boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to indole-3-boronic acid and indole-5-boronic acid, the 7-position substitution may offer different steric and electronic properties, making it suitable for distinct applications .
Biological Activity
Indole-7-boronic acid (IBA) is a significant compound in medicinal chemistry, primarily due to its diverse biological activities and applications in drug development. This article provides an in-depth analysis of the biological activity of IBA, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a boronic acid functional group attached to the indole ring at the 7-position. Its chemical formula is C9H10BNO2, and it typically appears as a white to off-white powder. The unique structure of IBA enhances its reactivity and biological activity compared to other indole derivatives.
The biological activity of IBA can be attributed to its ability to form stable complexes with various biomolecules. The boronic acid group interacts with diols and other nucleophiles, making it useful in sensing applications and as a biological probe. This interaction is crucial for its role in enzyme inhibition and the development of therapeutic agents.
Anticancer Activity
Research has demonstrated that IBA exhibits significant anticancer properties, particularly against small cell lung cancer. It acts as a reagent in synthesizing compounds with antitumor activity. For example, derivatives of IBA have been explored for their potential inhibitory effects on enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs) .
Enzyme Inhibition
Boronic acids, including IBA, have been utilized in developing potent enzyme inhibitors. The structural features of boronic acids allow them to mimic substrates in enzymatic reactions, thereby inhibiting target enzymes effectively. Studies have shown that IBA can inhibit certain proteases and carbonic anhydrases, contributing to its therapeutic potential .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves binding to bacterial enzymes critical for protein synthesis .
Case Studies
- Antitumor Activity : A study published in MDPI highlighted the synthesis of indole-based compounds from IBA that demonstrated significant cytotoxicity against cancer cell lines. The IC50 values indicated strong potential for these compounds as anticancer agents .
- Enzyme Inhibition : Research focusing on the inhibitory effects of IBA on MMP-13 showed that derivatives could effectively block this enzyme's activity, which is implicated in arthritic diseases .
- Antimicrobial Efficacy : A recent investigation reported that IBA derivatives exhibited promising results against resistant bacterial strains, with minimal toxicity observed in mammalian cells .
Applications in Drug Development
This compound serves as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This method is widely used to create complex organic molecules with potential pharmacological applications. Additionally, IBA's ability to interact with biomolecules positions it as a candidate for further development into therapeutic agents targeting various diseases.
Summary Table of Biological Activities
Properties
IUPAC Name |
1H-indol-7-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c11-9(12)7-3-1-2-6-4-5-10-8(6)7/h1-5,10-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABOMNOJYJNVHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CN2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376872 | |
Record name | Indole-7-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210889-31-9 | |
Record name | Indole-7-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indole-7-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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